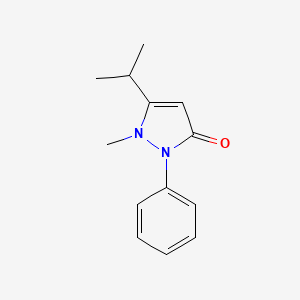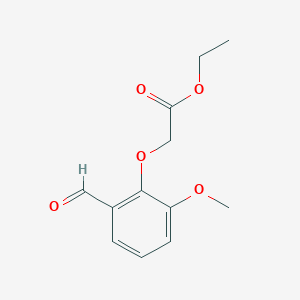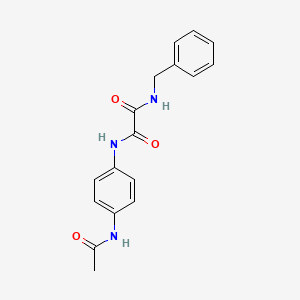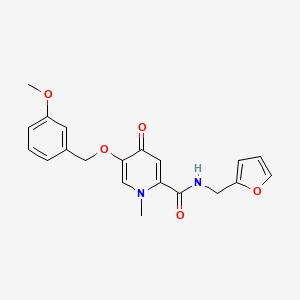![molecular formula C15H13N3O4 B2446154 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034272-02-9](/img/structure/B2446154.png)
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the compound’s functional groups and potential reactivity .
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and potential uses .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Synthesis and Evaluation as Antimicrobial and Antifungal Agents
The chemical compound has been studied within the realm of synthesizing novel derivatives for their potential use as antimicrobial and antifungal agents. A study led by Hend M. A. El-Sehrawi et al. (2015) synthesized and evaluated twenty-six novel derivatives of 6-oxo-pyridine-3-carboxamide, including compounds structurally similar to the one , for their antibacterial and antifungal properties. The study highlighted the synthesis of these compounds using acetoacetanilide and cyanoacetanilide in ethanol with triethylamine as a catalyst. The derivatives showed broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin against tested bacteria. Moreover, some compounds were as potent as the reference drug Amphotericin B against Aspergillus fumigatus, showcasing their potential as antimicrobial and antifungal agents. 2D QSAR studies further correlated the observed activity with the molecular properties controlling their activities, providing insights into their potential applications in scientific research aimed at developing new antimicrobial and antifungal therapies (El-Sehrawi et al., 2015).
Synthesis of Novel Heterocyclic Compounds
Another angle of research involving compounds related to 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide focuses on the synthesis of novel heterocyclic compounds. Studies such as the one by N. Kumar and Uday C. Mashelker (2007) have explored the synthesis of 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, showcasing the compound's versatility in creating compounds expected to possess better hypertensive activity. This research underscores the compound's utility in synthesizing new chemical entities with potential pharmacological applications, indicating its significance in the development of new therapeutic agents (Kumar & Mashelker, 2007).
Inhibitory Activity and NLO Properties
Further expanding the application spectrum, R. Jayarajan et al. (2019) conducted a study on synthesized compounds for their non-linear optical (NLO) properties and molecular docking analyses. The research demonstrated that these compounds, synthesized through a three-component reaction involving similar pyridine carboxamides, exhibited remarkable interactions with the colchicine binding site of tubulin. This interaction could contribute to the inhibition of tubulin polymerization and anticancer activity, highlighting the compound's potential role in scientific research focused on discovering novel anticancer agents. Additionally, the study's findings on NLO properties and molecular docking analyses open new avenues for the application of these compounds in the field of material science and drug discovery (Jayarajan et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-12-2-1-11(9-17-12)14(20)16-5-7-18-6-3-10-4-8-22-13(10)15(18)21/h1-4,6,8-9H,5,7H2,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRBQKNTXSKDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2446079.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)
![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)

![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)
![1-chloro-N-[1-(oxolan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2446086.png)
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)


